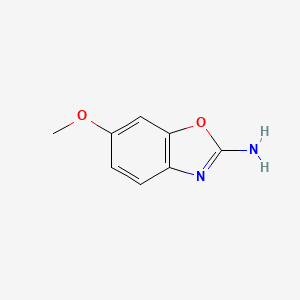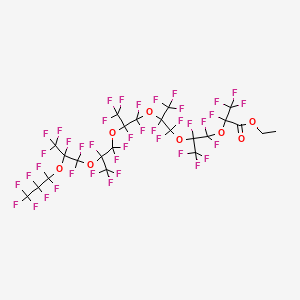
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde is an organic compound characterized by its unique structure, which includes a pyrrolidine ring with an ethenyl group and a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde typically involves the use of starting materials that can introduce the ethenyl and carboxaldehyde groups into the pyrrolidine ring. One common method involves the reaction of a pyrrolidine derivative with an ethenylating agent under controlled conditions to introduce the ethenyl group. The carboxaldehyde group can then be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation with Br2 or Cl2.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Br2 in CCl4 for halogenation.
Major Products
Oxidation: (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxylic acid.
Reduction: (2R)-2-ethenyl-5-hydroxy-2-Pyrrolidinecarboxaldehyde.
Substitution: (2R)-2-(2-bromoethyl)-5-oxo-2-Pyrrolidinecarboxaldehyde.
Scientific Research Applications
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethenyl group can participate in various addition reactions, influencing the compound’s reactivity and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxylic acid
- (2R)-2-ethenyl-5-hydroxy-2-Pyrrolidinecarboxaldehyde
- (2R)-2-(2-bromoethyl)-5-oxo-2-Pyrrolidinecarboxaldehyde
Uniqueness
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
1214741-22-6 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.154 |
IUPAC Name |
(2R)-2-ethenyl-5-oxopyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-2-7(5-9)4-3-6(10)8-7/h2,5H,1,3-4H2,(H,8,10)/t7-/m0/s1 |
InChI Key |
SXRZNXUNGTUSRG-ZETCQYMHSA-N |
SMILES |
C=CC1(CCC(=O)N1)C=O |
Synonyms |
(2R)-2-ethenyl-5-oxo-2-Pyrrolidinecarboxaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)
![2,7-Di-tert-butyl-2,7-dihydro-benzo[1,2-c:3,4-c']dipyrrole](/img/structure/B596655.png)




![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)

